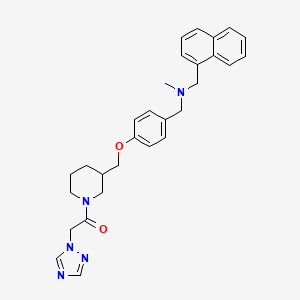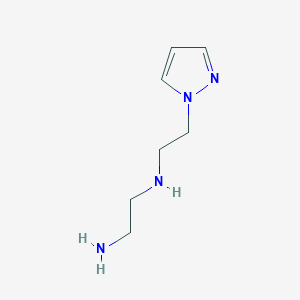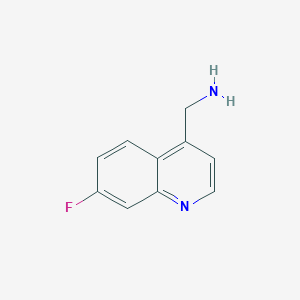
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a complex organic compound that features a combination of naphthalene, piperidine, and triazole moieties
Métodos De Preparación
The synthesis of 1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves multiple steps:
Synthesis of the Naphthalene Derivative: The initial step involves the preparation of the methyl(naphthalen-1-ylmethyl)amine. This can be achieved through the reaction of naphthalene with methylamine under specific conditions.
Formation of the Phenoxy Intermediate: The next step involves the reaction of the naphthalene derivative with a phenoxy compound to form the intermediate 4-((methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy.
Piperidine Ring Formation: The intermediate is then reacted with piperidine to form the piperidin-1-yl derivative.
Introduction of the Triazole Group: Finally, the triazole group is introduced through a reaction with 1H-1,2,4-triazole under suitable conditions to yield the final product.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the triazole and phenoxy groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy and piperidine groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic compounds and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors and enzymes in the body, including neurotransmitter receptors and kinases.
Pathways Involved: It modulates various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be compared with other similar compounds:
1-(Naphthalen-1-ylmethyl)piperidin-3-ylmethanamine: This compound shares the naphthalene and piperidine moieties but lacks the triazole group.
Methyl(naphthalen-1-ylmethyl)amine: This compound contains the naphthalene and methylamine groups but lacks the piperidine and triazole moieties.
The uniqueness of this compound lies in its combination of these diverse functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C29H33N5O2 |
|---|---|
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
1-[3-[[4-[[methyl(naphthalen-1-ylmethyl)amino]methyl]phenoxy]methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C29H33N5O2/c1-32(18-26-9-4-8-25-7-2-3-10-28(25)26)16-23-11-13-27(14-12-23)36-20-24-6-5-15-33(17-24)29(35)19-34-22-30-21-31-34/h2-4,7-14,21-22,24H,5-6,15-20H2,1H3 |
Clave InChI |
YIDYZQVZCRJIOH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)OCC2CCCN(C2)C(=O)CN3C=NC=N3)CC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)





